5-Amino-2,3-dihydroxybenzoic acid

説明

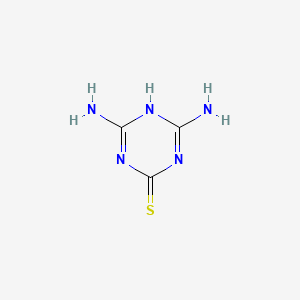

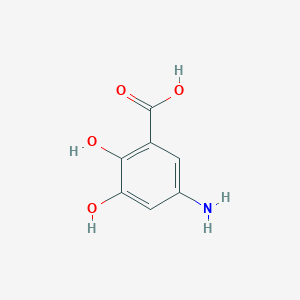

5-Amino-2,3-dihydroxybenzoic acid is a compound with the CAS Number: 773041-88-6 . It has a molecular weight of 169.14 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 5-Amino-2,3-dihydroxybenzoic acid is 1S/C7H7NO4/c8-3-1-4 (7 (11)12)6 (10)5 (9)2-3/h1-2,9-10H,8H2, (H,11,12) . The InChI key is GIGDAMOOQZMWMC-UHFFFAOYSA-N .Chemical Reactions Analysis

The direction of reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH . A V-shaped tunnel of 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao) was identified, through which the substrate travels in the enzyme .Physical And Chemical Properties Analysis

5-Amino-2,3-dihydroxybenzoic acid is a powder that is stored at room temperature .科学的研究の応用

- 5-Amino-2,3-DHBA has been investigated for its antioxidant potential. Researchers have assessed its ability to scavenge free radicals using assays such as DPPH•, ABTS•+, FRAP, and CUPRAC .

- Studies have explored the antimicrobial effects of 5-Amino-2,3-DHBA against various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Salmonella enteritidis, and Candida albicans .

- 5-Amino-2,3-DHBA has been evaluated for its cytotoxic effects on cancer cell lines, specifically MDA-MB-231 and MCF-7 .

- Researchers have estimated the lipophilicity of 5-Amino-2,3-DHBA using both experimental (HPLC) and theoretical methods .

- As a plant allelochemical, 5-Amino-2,3-DHBA can inhibit seed germination and root growth by affecting glycolysis processes and oxidative pentose phosphate mechanisms .

Antioxidant Activity

Antimicrobial Properties

Cytotoxic Activity

Lipophilicity Assessment

Allelopathic Effects in Plants

Industrial Applications

作用機序

Target of Action

The primary target of 5-Amino-2,3-dihydroxybenzoic acid is the enzyme 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD) from Aspergillus oryzae . This enzyme plays a crucial role in the decarboxylation and carboxylation reactions of the compound .

Mode of Action

5-Amino-2,3-dihydroxybenzoic acid interacts with its target enzyme through a V-shaped tunnel . The side chain conformation of a tyrosine residue controls the entry and exit of the substrate/product during reversible reactions . The direction of these reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH .

Biochemical Pathways

The compound is involved in the bio-Kolbe–Schmitt reaction, a biochemical pathway that offers an alternative to CO2 fixation . The direction of the reversible enzyme catalytic reactions in this pathway can be separated at different pH values .

Result of Action

The interaction of 5-Amino-2,3-dihydroxybenzoic acid with its target enzyme leads to decarboxylation at pH 5.0 and carboxylation at pH 8.6 . These reactions enrich the understanding of the interactions of substrates/products with macromolecular reversible enzymes in different reaction directions .

Action Environment

The action of 5-Amino-2,3-dihydroxybenzoic acid is influenced by environmental factors such as pH. The direction of the reversible enzyme catalytic reactions depends on the pH, with decarboxylation occurring at pH 5.0 and carboxylation at pH 8.6 .

Safety and Hazards

特性

IUPAC Name |

5-amino-2,3-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,9-10H,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGDAMOOQZMWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720284 | |

| Record name | 5-Amino-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773041-88-6 | |

| Record name | 5-Amino-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxabicyclo[4.1.0]heptane-3-methanol](/img/structure/B3057115.png)